4-(5-Chlorothiophen-2-yl)butan-2-ol
Description
Significance of Functionalized Thiophene (B33073) Derivatives in Contemporary Organic Synthesis
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a vital building block in a vast array of functional materials and biologically active molecules. eprajournals.combohrium.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to enhanced pharmacological properties in drug candidates. eprajournals.com
Functionalized thiophene derivatives are integral to numerous applications:
Medicinal Chemistry : Thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. eprajournals.comontosight.ainih.gov Well-known pharmaceuticals such as the antiplatelet drug Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory Tiaprofenic acid feature a thiophene core, underscoring its importance in drug design. nih.gov The ability to readily functionalize the thiophene ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. bohrium.comnih.gov
Materials Science : The electron-rich nature of the thiophene ring makes its derivatives ideal components for organic electronic materials. researchgate.nettdl.org They are extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govresearchgate.net The performance of these materials can be tailored by introducing various substituents onto the thiophene backbone. tdl.org
Organic Synthesis : Thiophenes are versatile intermediates in organic synthesis. mdpi.comresearchgate.net They can undergo a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, providing access to complex molecular architectures. researchgate.netslideshare.net
The synthesis of thiophene derivatives has evolved from classical condensation reactions, like the Paal–Knorr and Gewald syntheses, to more modern, regioselective methods involving metal-catalyzed or base-promoted cyclization of functionalized alkynes. nih.govmdpi.comresearchgate.net
Strategic Importance of Butanol Side Chains in Chiral Molecule Construction
The butan-2-ol structural motif is of fundamental importance in stereoselective synthesis. The central carbon atom of the butan-2-ol unit (C2) is a chiral center when bonded to four different groups, as is the case in 4-(5-Chlorothiophen-2-yl)butan-2-ol. vaia.comschoolwires.netlibretexts.org This chirality means the molecule is non-superimposable on its mirror image, resulting in two distinct enantiomers, (R)- and (S)-4-(5-chlorothiophen-2-yl)butan-2-ol.
The strategic importance of this chiral side chain includes:
Access to Stereochemically Defined Molecules : The synthesis of single enantiomers is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The butanol side chain provides a key handle for introducing a specific, controlled three-dimensional arrangement into a molecule. ethz.ch
Building Blocks for Natural Products : Chiral alcohols are ubiquitous in nature. Homoallylic alcohols possessing chiral centers are particularly valuable building blocks for the synthesis of complex natural products like polyketides. nih.gov
Control of Supramolecular Assembly : The chirality introduced by moieties like 2-butanol (B46777) can direct the self-assembly of molecules on surfaces, leading to the formation of ordered, chiral supramolecular structures. aip.org
The asymmetric synthesis of chiral alcohols is a major focus of modern organic chemistry. A primary method for achieving this is the stereoselective reduction of a prochiral ketone. researchgate.netyoutube.com For instance, 4-(5-chlorothiophen-2-yl)butan-2-one (B1486546) can be reduced to form the two enantiomers of this compound. uni.lu The use of biocatalysts, such as alcohol dehydrogenases (ADHs), is a powerful tool for this transformation, often providing high enantioselectivity under mild reaction conditions. researchgate.netmdpi.com
Research Objectives and Scope for this compound
Specific research focusing on this compound is primarily situated within the broader context of synthetic methodology and the exploration of novel chemical entities for potential applications. The primary research objectives surrounding this compound can be inferred as:
Development of Stereoselective Synthetic Routes : A key objective is the development of efficient and highly stereoselective methods to access the individual (R) and (S) enantiomers of this compound. This involves the asymmetric reduction of the corresponding ketone, 4-(5-chlorothiophen-2-yl)butan-2-one. Research in this area would explore various catalytic systems, including chiral chemical catalysts and enzymatic reductions, to achieve high yields and enantiomeric excess. mdpi.comnih.gov
Exploration as a Chiral Building Block : Once synthesized, the enantiomerically pure forms of this alcohol serve as valuable chiral building blocks. Research would focus on utilizing this compound in the synthesis of more complex molecules, particularly those with potential biological activity. The combination of the functionalized thiophene ring and the chiral center makes it an attractive starting material for creating novel derivatives for screening in medicinal chemistry programs. nih.gov
Investigation of Structure-Activity Relationships : By incorporating this specific chlorinated thiophene-butanol moiety into larger molecules, researchers can systematically study how this particular structural unit influences biological activity or material properties. This contributes to a deeper understanding of structure-activity relationships (SAR), guiding the design of future compounds with improved efficacy or desired characteristics. nih.gov
The scope of research on this compound is therefore focused on enabling synthetic chemistry and providing new tools for the construction of complex, value-added molecules.
Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClOS |
|---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
LXCTYJKOEZIVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Chlorothiophen 2 Yl Butan 2 Ol
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Disconnection Strategies Employing Thiophene (B33073) and Butanol Moieties
The most logical retrosynthetic disconnection for 4-(5-chlorothiophen-2-yl)butan-2-ol is at the C2-C3 bond of the butanol side chain or the bond connecting the thiophene ring to the side chain. A common strategy involves disconnecting the molecule into a thiophene-containing fragment and a butanol-derived fragment. This approach simplifies the synthesis to the preparation of two key precursors and their subsequent coupling.
Another key disconnection point is the carbon-carbon bond between the thiophene ring and the butan-2-ol side chain. This leads to a 5-chlorothiophene synthon and a 4-carbon synthon that can be elaborated into the butan-2-ol side chain.
Identification of Key Precursors
Based on the disconnection strategies, the key precursors for the synthesis can be identified.
The 5-chlorothiophene nucleus can be synthesized from various starting materials. A common precursor is 2-chlorothiophene (B1346680). researchgate.net This can be achieved through several methods, including:
Direct Chlorination: While potentially leading to mixtures, direct chlorination of thiophene can yield 2-chlorothiophene under controlled conditions.
From 2-Thiophenecarboxaldehyde: A one-pot method involves the chlorination of 2-thiophenecarboxaldehyde to yield 5-chloro-2-thiophenecarboxaldehyde, which can then be further transformed. google.com
From 2-Chlorothiophene via Lithiation: 2-Chlorothiophene can be lithiated at the 5-position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a desired functional group. google.com For instance, reaction with carbon dioxide yields 5-chlorothiophene-2-carboxylic acid. google.com
Friedel-Crafts Acylation: 2-Chlorothiophene can undergo Friedel-Crafts acylation to introduce an acetyl group, forming 2-acetyl-5-chlorothiophene, a versatile intermediate. researchgate.net
Other precursors include 5-chlorothiophene-2-carboxylic acid, which can be prepared from 2-chlorothiophene, 2-chloro-5-bromothiophene, or 5-chloro-2-acetylthiophene. chemicalbook.com
The butan-2-ol side chain can be introduced using various four-carbon building blocks. Some potential precursors include:
Butan-2-one: This ketone can be a direct precursor where the thiophene unit is added via a nucleophilic addition to the carbonyl group.
Crotonaldehyde or But-2-enal: These α,β-unsaturated aldehydes can undergo conjugate addition with a nucleophilic thiophene species.
1-Halogenated butanes: A Grignard reagent derived from a halogenated thiophene could react with a suitable four-carbon electrophile.
4-Hydroxybutan-2-one: This keto-alcohol provides a functionalized four-carbon chain that can be coupled with a thiophene derivative. google.com
Direct Synthesis Approaches to this compound
Direct synthesis involves the formation of the target molecule from its precursors in a forward-synthesis manner.
Carbon-Carbon Bond Formation Methodologies
The key step in the synthesis of this compound is the formation of the carbon-carbon bond between the thiophene ring and the butanol side chain. Several established methodologies can be employed for this purpose:
Grignard Reaction: A Grignard reagent prepared from a halogenated 5-chlorothiophene (e.g., 2-bromo-5-chlorothiophene) can react with butan-2-one. This would directly form the carbon skeleton, and subsequent workup would yield the desired alcohol.
Friedel-Crafts Alkylation: The thiophene ring can be alkylated with a suitable four-carbon electrophile. For example, reacting 2-chlorothiophene with 4-chlorobutan-2-ol (B1280204) or a related electrophile in the presence of a Lewis acid catalyst could form the desired product. However, controlling the regioselectivity and preventing side reactions can be challenging.
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: These reactions could be used to form an alkene intermediate, such as 4-(5-chlorothiophen-2-yl)but-3-en-2-one, from 5-chloro-2-thiophenecarboxaldehyde and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. Subsequent reduction of the double bond and the ketone would yield the target alcohol.
Reductive Amination followed by other transformations: While less direct, a 5-chlorothiophene derivative with an aldehyde or ketone functionality could undergo reductive amination, and the resulting amine could be further elaborated to introduce the butanol side chain. youtube.com
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed. This would involve coupling a boronic acid or organotin derivative of one fragment with a halogenated derivative of the other.
A plausible direct synthesis could involve the reduction of 4-(5-chlorothiophen-2-yl)butan-2-one (B1486546). This ketone precursor is a known compound and its reduction would provide the target alcohol. uni.lu The ketone itself can be synthesized through various routes, including the acylation of 2-chlorothiophene with a suitable four-carbon acylating agent.
Grignard Reagent-Mediated Coupling with Thiophene Intermediates
Grignard reagents are powerful tools for forming carbon-carbon bonds. In the synthesis of the target molecule, a thienyl Grignard reagent can be coupled with an appropriate electrophile. For instance, 2-chloro-5-lithiothiophene can be prepared from 2-chlorothiophene and a strong base like n-butyllithium. rroij.com This organolithium intermediate can then be converted to a Grignard reagent, such as 2-chloro-5-thienylmagnesium bromide, by reaction with magnesium bromide. google.com
This Grignard reagent can then react with an epoxide, such as propylene (B89431) oxide, to form the butanol side chain. This reaction proceeds via nucleophilic attack of the Grignar reagent on the less substituted carbon of the epoxide ring, followed by acidic workup to yield the desired this compound. Alternatively, the Grignard reagent can be coupled with an α-chloroester, which can lead to the formation of the corresponding α-arylalkanoate. kyoto-u.ac.jp
Another approach involves the deprotonative metalation of chlorothiophene using a Grignard reagent in the presence of a catalytic amount of an amine like cis-2,6-dimethylpiperidine (B46485) (DMP). researchgate.net This method generates a thienyl Grignard reagent that can then be used in subsequent coupling reactions. researchgate.net For example, a palladium-catalyzed cross-coupling reaction with an appropriate aryl bromide can yield arylated thiophenes. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| 2-Chlorothiophene | n-Butyllithium, then MgBr₂ | Diethyl ether | 2-Chloro-5-thienylmagnesium bromide | google.com |
| 2-Chloro-5-thienylmagnesium bromide | Propylene oxide | Diethyl ether, then H₃O⁺ | This compound | libretexts.org |
| Chlorothiophene | Alkyl Grignard reagent | cis-2,6-dimethylpiperidine (DMP) | Thienyl Grignard reagent | researchgate.net |
Organolithium and Organocuprate Chemistry in Thiophene Functionalization
Organolithium reagents are highly reactive species that play a crucial role in the functionalization of thiophenes. Thiophene and its derivatives can be deprotonated by strong bases like butyl lithium to form thienyllithium compounds. rroij.com For instance, 2-chlorothiophene can be lithiated at the 5-position to generate 2-chloro-5-lithiothiophene. rroij.com This organolithium intermediate is a potent nucleophile and can react with various electrophiles to introduce substituents onto the thiophene ring. rroij.comacs.org
Organocuprates, which are generally prepared from organolithium reagents and a copper(I) salt, offer a milder and more selective approach for C-C bond formation. While direct cuprate-mediated synthesis of this compound is not extensively documented, the principles of organocuprate chemistry are applicable. For example, a lithium di(thienyl)cuprate could potentially react with a suitable electrophile containing the butanol side chain. The use of mixed cuprates, where one of the organic groups is non-transferable, can also be employed to conserve the more valuable thienyl group. rroij.com
It is also noteworthy that organolithium reagents can induce ring-opening of fused thiophene systems, a reaction that proceeds through nucleophilic attack on a sulfur atom. researchgate.net This reactivity highlights the need for careful control of reaction conditions when working with these reagents.
| Reagent | Substrate | Product | Key Features | Reference(s) |
| n-Butyllithium | 2-Chlorothiophene | 2-Chloro-5-lithiothiophene | Highly reactive nucleophile for C-C bond formation. | rroij.com |
| Organocuprates | Electrophiles | Functionalized thiophenes | Milder and more selective than organolithium reagents. | rroij.com |
Reductive Synthesis of the Secondary Alcohol Moiety from Ketone Precursors (e.g., 4-(5-Chlorothiophen-2-yl)butan-2-one)
A common and efficient strategy for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In this case, this compound can be prepared by the reduction of 4-(5-chlorothiophen-2-yl)butan-2-one. ncert.nic.in This ketone precursor can be synthesized through various methods, such as Friedel-Crafts acylation of 2-chlorothiophene.
Stereoselective Reduction Techniques (e.g., Asymmetric Catalytic Hydrogenation, Bioreductions)
The reduction of a prochiral ketone like 4-(5-chlorothiophen-2-yl)butan-2-one can lead to a racemic mixture of the corresponding secondary alcohol. To obtain an enantiomerically enriched or pure alcohol, stereoselective reduction methods are employed. wikipedia.org
Asymmetric catalytic hydrogenation is a powerful technique that utilizes chiral metal catalysts to deliver hydrogen to one face of the carbonyl group preferentially. nih.gov Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for this purpose. nih.govacs.org For instance, Ru complexes with chiral diphosphine and amine-based ligands have shown high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The enantioselectivity of these reactions can often be tuned by modifying the structure of the chiral ligand. nih.gov Copper-based catalysts have also been developed for the asymmetric hydrogenation of aryl ketones, offering a potentially more economical alternative. acs.org
Bioreductions , employing enzymes or whole microorganisms, offer another avenue for stereoselective ketone reduction. These methods often provide high enantioselectivities under mild reaction conditions.
| Reduction Method | Catalyst/Reagent | Key Features | Reference(s) |
| Asymmetric Catalytic Hydrogenation | Chiral Ru, Rh, or Ir complexes | High enantioselectivity, tunable by ligand modification. | nih.govacs.org |
| Asymmetric Catalytic Hydrogenation | Chiral Copper complexes | Potentially more economical than noble metal catalysts. | acs.org |
| Bioreductions | Enzymes/Microorganisms | High enantioselectivity, mild reaction conditions. | wikipedia.org |
Non-Stereoselective Reduction Methods
For applications where a racemic mixture of this compound is sufficient, non-stereoselective reduction methods are employed. These methods are generally simpler and more cost-effective.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comrsc.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. rsc.org NaBH₄ is generally not strong enough to reduce esters, amides, or carboxylic acids. masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. lumenlearning.comadichemistry.com It can reduce a wide range of carbonyl compounds, including aldehydes, ketones, esters, and carboxylic acids, to alcohols. adichemistry.commasterorganicchemistry.combyjus.com Due to its high reactivity, LiAlH₄ reactions are typically performed in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107). byjus.com
| Reducing Agent | Reactivity | Solvent | Work-up | Reference(s) |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones. | Protic (e.g., methanol, ethanol) | Typically simple | masterorganicchemistry.comrsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, carboxylic acids, etc. | Aprotic (e.g., diethyl ether, THF) | Requires careful quenching | lumenlearning.comadichemistry.commasterorganicchemistry.combyjus.com |
Multi-Component and One-Pot Synthetic Strategies for Thiophene Derivatives
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component reactions (MCRs) and one-pot syntheses for complex molecules. tandfonline.comnih.gov These strategies combine several reaction steps into a single operation, avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. tandfonline.com
Several MCRs have been developed for the synthesis of thiophene derivatives. tandfonline.comresearchgate.netresearchgate.net For example, a three-component reaction of an aldehyde, an active methylene (B1212753) compound, and elemental sulfur can lead to highly substituted thiophenes. tandfonline.com While a specific MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs could be adapted for its synthesis. For instance, a one-pot reaction could involve the in-situ generation of a thiophene ring followed by its functionalization. nih.gov
One-pot syntheses often involve a sequence of reactions where reagents are added sequentially without isolating the intermediates. tandfonline.comnih.govingentaconnect.com This approach can be highly efficient for building complex molecular architectures. tandfonline.com The synthesis of functionalized thiophenes has been achieved through various one-pot procedures, including those involving cyclization reactions of appropriately substituted precursors. nih.govnih.gov
| Strategy | Description | Advantages | Reference(s) |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. | High atom economy, operational simplicity, reduced waste. | tandfonline.comnih.govresearchgate.netresearchgate.net |
| One-Pot Synthesis | Multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. | Increased efficiency, reduced reaction time and resource consumption. | tandfonline.comnih.govtandfonline.comnih.govingentaconnect.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more environmentally friendly by incorporating these principles.
One key aspect is the use of greener solvents. rsc.org For example, some thiophene syntheses have been developed using deep eutectic solvents or even in the absence of a solvent. rsc.org The use of water as a solvent, where possible, is also a key green chemistry principle.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. rsc.org Multi-component reactions inherently have high atom economy. nih.gov The use of catalytic reagents over stoichiometric ones also improves atom economy and reduces waste. For instance, the use of catalytic amounts of a chiral catalyst in asymmetric hydrogenation is a greener alternative to using stoichiometric chiral reducing agents. nih.govacs.org
Furthermore, the development of synthetic routes that use less hazardous reagents and generate less toxic byproducts is a central goal of green chemistry. rsc.orgnih.gov For example, the use of sodium halides as a source of electrophilic halogens in the synthesis of halogenated thiophenes represents a greener alternative to traditional halogenating agents. nih.gov
| Green Chemistry Principle | Application in Thiophene Synthesis | Reference(s) |
| Use of Greener Solvents | Deep eutectic solvents, solvent-free reactions, water as a solvent. | rsc.org |
| High Atom Economy | Multi-component reactions, catalytic processes. | nih.govrsc.org |
| Use of Less Hazardous Reagents | Catalytic hydrogenation, use of sodium halides for halogenation. | nih.govacs.orgnih.gov |
| Waste Reduction | One-pot syntheses, catalytic reactions. | tandfonline.comrsc.org |
Solvent Selection and Optimization
The choice of solvent is a critical parameter in the reduction of ketones, as it can significantly influence reaction rates, yields, and the ease of product isolation. The selection is often dictated by the choice of reducing agent.
For common hydride reagents such as sodium borohydride (NaBH₄), protic solvents like water and alcohols (e.g., methanol, ethanol) are often suitable. chemguide.co.uk NaBH₄ is a milder reducing agent and its use in these more common and environmentally friendly solvents is a significant advantage. nih.gov However, the reactivity of NaBH₄ can be modulated by the solvent system, and sometimes mixtures of solvents are employed to optimize performance. For more powerful reducing agents like lithium aluminium hydride (LiAlH₄), which react violently with protic solvents, anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory. chemguide.co.ukchemistrysteps.com
Modern synthetic chemistry, guided by the principles of green chemistry, advocates for minimizing or replacing hazardous organic solvents. researchgate.net Research has demonstrated the feasibility of performing ketone reductions under solvent-free conditions, for instance, by mixing the carbonyl compound with sodium borohydride dispersed on wet alumina. nih.gov This approach not only reduces solvent waste but can also lead to shorter reaction times and lower energy consumption. nih.gov Furthermore, the use of water as a solvent, when chemically feasible, is highly encouraged due to its non-toxic and non-flammable nature. mdpi.com For certain catalytic systems, such as iridium-catalyzed transfer hydrogenations, water has been successfully employed as a solvent. mdpi.com
The optimization of the solvent system for the synthesis of this compound would therefore involve considering the reactivity of the chosen reducing agent, the desired reaction conditions, and the principles of green chemistry, aiming for a process that is both efficient and sustainable.
| Reducing Agent | Typical Solvents | Green Chemistry Considerations |
| Sodium Borohydride (NaBH₄) | Water, Methanol, Ethanol | Use of benign solvents like water is preferred. Solvent-free conditions with solid supports (e.g., alumina) can be an excellent green alternative. nih.gov |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether, Tetrahydrofuran (THF) (anhydrous) | Requires volatile and flammable organic solvents. Efforts should be made to replace it with safer alternatives where possible. chemguide.co.ukacsgcipr.org |
| Catalytic Hydrogenation (e.g., with H₂) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Choice depends on catalyst and substrate solubility. Water can be a green solvent for some catalytic systems. mdpi.com |
| Transfer Hydrogenation (e.g., with Isopropanol) | Isopropanol (B130326) (serves as solvent and H-donor) | Isopropanol is a relatively safe solvent. Using sustainable H-donors like glucose in water is a highly green option. mdpi.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. savemyexams.com An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts.
The synthesis of this compound via the reduction of 4-(5-chlorothiophen-2-yl)butan-2-one provides a good case study for atom economy analysis. The reaction using sodium borohydride can be represented by the following balanced equation:
4 C₈H₉ClOS + NaBH₄ + 4 H₂O → 4 C₈H₁₁ClOS + NaB(OH)₄
To calculate the theoretical atom economy, we use the molecular weights of the reactants that contribute atoms to the desired product and the total molecular weight of all reactants.
Calculation of Atom Economy:
Molecular Formula of Ketone: C₈H₉ClOS uni.lu
Molecular Weight of Ketone: 188.68 g/mol
Molecular Formula of Alcohol: C₈H₁₁ClOS nih.gov
Molecular Weight of Alcohol: 190.70 g/mol
In this reduction, the only atoms added to the ketone to form the alcohol are two hydrogen atoms. The other atoms from the reducing agent (NaBH₄) and the workup (e.g., water) form byproducts.
The atom economy for addition reactions like this hydrogenation is generally high. For the simple addition of H₂ (molecular weight 2.02 g/mol ), the atom economy would be:
Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Atom Economy = (190.70 / (188.68 + 2.02)) x 100% ≈ 98.9%
| Reaction Type | Reagents | Theoretical Atom Economy | Key Considerations |
| Stoichiometric Reduction | Ketone, Sodium Borohydride | Lower due to inorganic byproducts. | Generates stoichiometric amounts of waste. savemyexams.com |
| Catalytic Hydrogenation | Ketone, H₂ gas, Catalyst | Very high (~100%) | Requires handling of flammable H₂ gas and specialized equipment. |
| Catalytic Transfer Hydrogenation | Ketone, Hydrogen Donor (e.g., isopropanol), Catalyst | High, but depends on the H-donor. | Can be performed under milder conditions than direct hydrogenation. wikipedia.org |
Catalyst Development for Sustainable Synthesis
The development of efficient and sustainable catalysts is a major focus in modern organic synthesis, aiming to replace stoichiometric reagents with more environmentally friendly alternatives. youtube.com For the synthesis of this compound, several catalytic approaches can be envisioned, drawing from advances in ketone reduction.
Biocatalysis: Enzymes, particularly ketone reductases and alcohol dehydrogenases, are highly effective catalysts for the reduction of ketones to alcohols. nih.gov These biocatalysts operate under mild conditions (room temperature and neutral pH) and in aqueous media, making them a very green option. nih.gov A key advantage is their ability to perform asymmetric reductions, producing chiral alcohols with high enantioselectivity. researchgate.netnih.gov This is particularly valuable in the pharmaceutical industry where specific stereoisomers are often required.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. While heterogeneous catalysts like palladium on carbon (Pd/C) are common, homogeneous catalysts, such as those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), often offer higher selectivity. wikipedia.org Asymmetric hydrogenation using chiral ligands (e.g., BINAP) can also provide enantiomerically enriched alcohols. wikipedia.org
Catalytic Transfer Hydrogenation: This is often a more practical alternative to direct hydrogenation as it avoids the need for high-pressure H₂ gas. mdpi.comwikipedia.org In this process, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the ketone, mediated by a metal catalyst. wikipedia.org Significant progress has been made in developing sustainable transfer hydrogenation systems. For example, iridium complexes have been shown to catalyze the reduction of ketones using glucose as a benign and renewable hydrogen donor in water. mdpi.com Iron-based catalysts are also being explored as a low-cost and less toxic alternative to precious metal catalysts. organic-chemistry.org
Other Catalytic Systems: Chiral oxazaborolidine catalysts, often referred to as CBS catalysts, are effective for the enantioselective reduction of ketones using borane (B79455) as the reducing agent. wikipedia.orgnih.gov These reactions are often high-yielding and highly enantioselective. nih.gov
The selection of a catalyst for the synthesis of this compound would depend on factors such as the desired stereochemistry, cost, and the scale of the reaction. The trend is clearly moving towards catalytic systems that are not only efficient but also align with the principles of sustainable chemistry.
| Catalytic Method | Catalyst Type | Advantages | Disadvantages |
| Biocatalysis | Ketone Reductases/Alcohol Dehydrogenases | High enantioselectivity, mild conditions, aqueous media. nih.gov | Substrate scope can be limited, enzyme cost. |
| Catalytic Hydrogenation | Heterogeneous (e.g., Pd/C) or Homogeneous (e.g., Ru-BINAP) | High atom economy, clean reaction. | Requires H₂ gas, often high pressure, precious metals. wikipedia.org |
| Catalytic Transfer Hydrogenation | Iridium, Ruthenium, or Iron complexes | Avoids H₂ gas, can use green H-donors (e.g., glucose). mdpi.comorganic-chemistry.org | May require higher catalyst loading than direct hydrogenation. |
| Oxazaborolidine Catalysis | Chiral Oxazaborolidine (CBS) | High enantioselectivity, reliable. nih.gov | Uses stoichiometric borane, moisture sensitive. |
Advanced Spectroscopic and Structural Elucidation of 4 5 Chlorothiophen 2 Yl Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity and Environment Analysis
A ¹H NMR spectrum of 4-(5-Chlorothiophen-2-yl)butan-2-ol would be expected to reveal distinct signals for each unique proton environment. Key expected features would include:
Thiophene (B33073) Region: Two doublets corresponding to the two protons on the thiophene ring. Their chemical shifts and coupling constants would confirm their relative positions.
Butanol Sidechain:
A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).
Signals for the methylene (B1212753) protons adjacent to the thiophene ring and the chiral center. Due to the chiral center, these protons are diastereotopic and would likely appear as complex multiplets.
A doublet for the methyl group protons adjacent to the chiral center.
A singlet for the hydroxyl proton, which might be broad and its position dependent on solvent and concentration.
The ¹³C NMR spectrum would show a distinct peak for each of the eight unique carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon. For instance, the carbon attached to the chlorine atom (C5 of the thiophene ring) and the carbon attached to the hydroxyl group (C2 of the butanol chain) would have characteristic downfield shifts.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | 6.5 - 7.0 | 120 - 125 |
| Thiophene H4 | 6.5 - 7.0 | 125 - 130 |
| CH₂ (adjacent to thiophene) | 2.8 - 3.2 | 30 - 35 |
| CH₂ (adjacent to CH-OH) | 1.6 - 2.0 | 40 - 45 |
| CH-OH | 3.6 - 4.1 | 65 - 70 |
| CH₃ | 1.1 - 1.4 | 20 - 25 |
| OH | Variable (1.0 - 5.0) | - |
| Thiophene C2 (substituted) | - | 140 - 145 |
| Thiophene C5 (with Cl) | - | 125 - 130 |
Note: These are predicted ranges and actual experimental values may vary.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complex Structure and Stereochemical Assignments
To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. This would be crucial for tracing the connectivity of the butanol sidechain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It could provide insights into the preferred conformation of the butanol sidechain relative to the thiophene ring.
Variable Temperature NMR Studies for Conformational Dynamics
Variable temperature (VT) NMR studies would be employed to investigate the conformational dynamics of the butanol sidechain. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers between different rotational conformers.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
IR and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes.
Elucidation of Functional Group Vibrations
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |
| C=C (Thiophene) | Stretching | 1500 - 1600 | Medium | Strong |
| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong | Weak |
| C-S (Thiophene) | Stretching | 600 - 800 | Medium | Medium |
| C-Cl | Stretching | 600 - 800 | Strong | Strong |
Note: These are general ranges and the exact peak positions and intensities would be specific to the molecule.
Conformational Insights from Vibrational Signatures
Subtle shifts in the vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it would be possible to gain insights into the most stable conformation of the butanol sidechain in the solid state (IR/Raman) or in solution.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula by measuring its exact mass with high precision. The molecular formula of this compound is C₈H₁₁ClOS. chemcd.com The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₁₁ClOS)
| Element | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |
| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | | | | 190.021814 |
An experimentally obtained HRMS value that closely matches this theoretical exact mass would confirm the elemental composition of the molecule. For instance, in a typical HRMS analysis, the protonated molecule, [M+H]⁺, would be observed.
Table 2: Predicted HRMS Data for Protonated this compound
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₁₂ClOS⁺ | 191.02959 |
| [M+Na]⁺ | C₈H₁₁ClNaOS⁺ | 213.01153 |
Note: These values are predicted and would need to be confirmed by experimental data.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. For this compound, the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern would be influenced by the presence of the hydroxyl group, the alkyl chain, and the chlorothiophene ring.
Key fragmentation pathways for secondary alcohols often involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). libretexts.org
Alpha-Cleavage: The C-C bonds next to the carbon bearing the hydroxyl group are susceptible to cleavage. For this compound, this could result in the loss of a methyl radical (•CH₃) or an ethyl-chlorothiophene radical.
Loss of a methyl radical (•CH₃): This would lead to the formation of a resonance-stabilized cation. [C₈H₁₁ClOS]⁺• → [M - CH₃]⁺ + •CH₃
Cleavage of the C2-C3 bond: This would result in the loss of the chlorothiophen-ethyl radical.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org [C₈H₁₁ClOS]⁺• → [M - H₂O]⁺• + H₂O
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
|---|---|---|---|
| 191.0296 | [M+H-H₂O]⁺ | H₂O | 173.0189 |
| 191.0296 | [M+H-C₂H₅]⁺ | C₂H₅ | 162.0030 |
Note: The fragmentation of the chlorothiophene ring itself would also contribute to the complexity of the spectrum.
Chiroptical Spectroscopy and Stereochemical Analysis
Since this compound possesses a chiral center at the C2 position, chiroptical techniques are essential for its stereochemical analysis.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. mgcub.ac.in Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. slideshare.net Both techniques are powerful for determining the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known standard or through quantum chemical calculations.
The CD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. For this compound, the electronic transitions associated with the chlorothiophene chromophore would likely give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the C2 stereocenter. While no specific ORD or CD data for this compound is publicly available, studies on other thiophene-containing chiral molecules have demonstrated the utility of these techniques in stereochemical assignment. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the separation of the (R)- and (S)-enantiomers of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. mdpi.comwindows.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the two enantiomeric peaks. The ratio of the peak areas then directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.
Table 4: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| (R)-4-(5-Chlorothiophen-2-yl)butan-2-ol | 8.5 | 95000 |
| (S)-4-(5-Chlorothiophen-2-yl)butan-2-ol | 10.2 | 5000 |
Note: This data is illustrative. Actual retention times and peak areas would depend on the specific CSP, mobile phase, and other chromatographic conditions.
X-ray Crystallography for Solid-State Molecular Structure and Conformation (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this technique to be applicable, the compound must be obtained as a single crystal of suitable quality.
Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable crystal could be grown, X-ray diffraction analysis would provide an unambiguous assignment of the absolute configuration of the chiral center and reveal the preferred conformation of the molecule in the solid state.
Chemical Reactivity and Derivatization of 4 5 Chlorothiophen 2 Yl Butan 2 Ol
Reactions Involving the Secondary Alcohol Functional Group
The secondary alcohol in 4-(5-chlorothiophen-2-yl)butan-2-ol is a versatile functional group that readily undergoes oxidation, esterification, etherification, and conversion to halogenated derivatives. These transformations are fundamental in synthetic organic chemistry for modifying the molecule's structure and properties.
Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4-(5-chlorothiophen-2-yl)butan-2-one (B1486546). Further oxidation to a carboxylic acid is not a direct pathway, as it would necessitate the cleavage of a carbon-carbon bond, a process requiring harsh conditions that could degrade the thiophene (B33073) ring. Therefore, the primary oxidation product is the ketone. organic-chemistry.org
A variety of modern, mild, and selective oxidizing agents can be employed to convert this compound to its ketone derivative while preserving the chlorothiophene ring. thermofisher.com The choice of reagent is crucial to ensure high yield and chemoselectivity. thermofisher.comwikipedia.org
Key methodologies include:
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. thermofisher.com It operates under mild, neutral conditions (typically in solvents like dichloromethane) at room temperature, offering short reaction times and high yields. wikipedia.org Its high chemoselectivity makes it ideal for substrates with sensitive functional groups, such as the chlorothiophene moiety. wikipedia.orgalfa-chemistry.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. It is known for its mild conditions and high reliability in converting secondary alcohols to ketones.
TEMPO-based Oxidation: Systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (like N-chlorosuccinimide or sodium hypochlorite) are highly selective. These reactions can be fine-tuned to oxidize secondary alcohols efficiently, often with high chemoselectivity in the presence of primary alcohols. nih.gov
Chromium-based Reagents: While historically significant, reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are less favored due to their toxicity and the requirement for anhydrous conditions. However, they are effective in oxidizing secondary alcohols to ketones.
Table 1: Comparison of Selective Oxidation Methodologies for Secondary Alcohols
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Very mild, high yield, short reaction time, high chemoselectivity. wikipedia.org | Potentially explosive, high cost for large scale. wikipedia.org |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, Low Temperature (-78 °C) | Mild, high yield, generally applicable. | Requires low temperatures, produces odorous byproducts. |
| TEMPO Catalysis | TEMPO (cat.), NCS or NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, highly selective, environmentally benign options. nih.gov | Can be slower, requires careful pH control. |
| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂, Room Temperature | Readily available, effective. | Toxic chromium waste, requires anhydrous conditions. |
While specific mechanistic studies on this compound are not available, the pathways for the oxidation of secondary alcohols are well-established.
Dess-Martin Oxidation Mechanism: The reaction begins with a ligand exchange between the alcohol and an acetate (B1210297) group on the hypervalent iodine center of DMP. wikipedia.org This forms a diacetoxyalkoxyperiodinane intermediate. A molecule of acetate then acts as a base, abstracting the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination, breaking the C-H, O-I, and one O-Ac bond to produce the ketone, an iodinane byproduct, and acetic acid. alfa-chemistry.comyoutube.com
Swern Oxidation Mechanism: The reaction is initiated by the reaction of DMSO with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol then attacks this species, displacing chloride and forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, generating an ylide which rapidly decomposes via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride.
The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols. Esterification is typically achieved by reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. Etherification can be accomplished via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group of this compound to prevent it from reacting under conditions intended to modify another part of the molecule. masterorganicchemistry.com An ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed selectively and in high yield under mild conditions. organic-chemistry.org
Common protecting groups for secondary alcohols include:
Silyl (B83357) Ethers: These are the most common protecting groups for alcohols due to their ease of formation and removal. masterorganicchemistry.com They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) or triethylamine. The stability of the silyl ether depends on the steric bulk of the substituents on the silicon atom. They are generally stable to bases, organometallic reagents, and many oxidizing and reducing agents but are easily cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions.
Benzyl (B1604629) Ethers (Bn): Formed by reacting the alcohol's corresponding alkoxide with benzyl bromide (BnBr). Benzyl ethers are robust and stable to a wide range of acidic and basic conditions, as well as many redox reagents. They are typically removed by catalytic hydrogenolysis (H₂/Pd-C).
Tetrahydropyranyl (THP) Ethers: These are formed by the acid-catalyzed reaction of the alcohol with dihydropyran. THP ethers are stable to most non-acidic reagents but are readily cleaved under mild acidic conditions.
Table 2: Common Protecting Groups for Secondary Alcohols
| Protecting Group | Abbreviation | Formation Reagents | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF; or mild acid (e.g., AcOH) | Stable to base, mild oxidants/reductants. masterorganicchemistry.com |
| Benzyl Ether | Bn | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) | Stable to strong base/acid, many redox reagents. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), H⁺ (cat.) | Aqueous acid (e.g., HCl, PPTS) | Stable to base, organometallics, redox reagents. |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Strong acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, some redox reagents. masterorganicchemistry.com |
The hydroxyl group of this compound can be replaced by a halogen atom, a crucial transformation for subsequent nucleophilic substitution or elimination reactions. The choice of reagent dictates the resulting halide. libretexts.org
Conversion to Alkyl Chlorides: Thionyl chloride (SOCl₂) is a common and effective reagent for converting secondary alcohols into alkyl chlorides. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center. chegg.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org The reaction is often run in the presence of a base like pyridine to neutralize the HCl produced. khanacademy.org
Conversion to Alkyl Bromides: Phosphorus tribromide (PBr₃) is the standard reagent for converting secondary alcohols to alkyl bromides. Similar to the reaction with SOCl₂, this transformation also follows an Sₙ2 pathway, leading to inversion of configuration.
Table 3: Reagents for Halogenation of Secondary Alcohols
| Target Halide | Reagent | Typical Mechanism | Key Features |
|---|---|---|---|
| Alkyl Chloride | Thionyl Chloride (SOCl₂) | Sₙ2 | Gaseous byproducts (SO₂, HCl) simplify workup. libretexts.org Inversion of configuration. chegg.com |
| Alkyl Bromide | Phosphorus Tribromide (PBr₃) | Sₙ2 | Effective for primary and secondary alcohols. Inversion of configuration. |
| Alkyl Chloride | Lucas Reagent (conc. HCl, ZnCl₂) | Sₙ1 | Reactivity order: 3° > 2° >> 1°. libretexts.org Prone to carbocation rearrangements. |
| Alkyl Iodide | P/I₂ or HI | Sₙ1 or Sₙ2 | HI is the most reactive hydrogen halide. libretexts.org |
Conversion to Halogenated Derivatives (e.g., Alkyl Chlorides, Bromides)
Stereospecificity and Stereoselectivity in Halogenation
The halogenation of alcohols, such as this compound, is a fundamental transformation in organic synthesis. The stereochemical outcome of these reactions is of paramount importance, particularly when chiral centers are involved. The conversion of alcohols to alkyl halides can proceed through various mechanisms, each with distinct stereochemical implications.
Generally, the halogenation of secondary alcohols can be achieved using reagents like phosphorus tribromide (PBr₃), thionyl chloride (SOCl₂), or N-halosuccinimides (NXS) with additives like thiourea (B124793). nih.govyoutube.com The stereospecificity of these reactions is highly dependent on the chosen reagent and reaction conditions.
S_N2 Displacement: The S_N2 (bimolecular nucleophilic substitution) pathway is a common method for installing halogen-bearing stereocenters. nih.gov This mechanism involves the backside attack of a halide nucleophile on an activated alcohol, leading to an inversion of configuration at the chiral center. nih.gov For instance, the reaction of a chiral secondary alcohol with PBr₃ often proceeds with inversion of stereochemistry. youtube.com The alcohol's hydroxyl group first attacks the electrophilic phosphorus atom, forming a good leaving group. youtube.com The bromide ion then acts as a nucleophile, displacing the leaving group in an S_N2 fashion. youtube.com
Stereoretentive Halogenation: In some cases, halogenation can occur with retention of configuration. nih.gov This outcome can be explained by mechanisms such as double inversion or an internal nucleophilic substitution (S_N_i) mechanism. nih.gov For example, the use of thionyl chloride in the absence of a base like pyridine can lead to the formation of an alkyl chloroformate, which then decomposes with the chloride ion being delivered from the same face, resulting in retention of stereochemistry.
Radical Mechanisms: Halogenation reactions can also proceed through radical pathways, which may lead to racemization or a mixture of stereoisomers. nih.gov For example, the use of N-bromosuccinimide (NBS) and thiourea in nonpolar solvents for the bromination of chiral secondary alcohols has been shown to sometimes proceed with modest enantioselectivity, suggesting a complex mechanism that may involve radical intermediates. nih.gov
The stereochemical outcome of the halogenation of this compound would be influenced by the steric hindrance posed by the 5-chlorothiophen-2-yl group and the reaction conditions employed. The presence of the thiophene ring could also influence the reaction pathway through electronic effects.
Table 1: Stereochemical Outcomes of Alcohol Halogenation
| Reagent/Conditions | Predominant Mechanism | Stereochemical Outcome |
| PBr₃ | S_N2 | Inversion of configuration |
| SOCl₂ (with pyridine) | S_N2 | Inversion of configuration |
| SOCl₂ (without pyridine) | S_N_i | Retention of configuration |
| NXS/Thiourea | Radical/Complex | Variable, can be stereoretentive or lead to racemization |
Dehydration Reactions to Alkene Derivatives
The dehydration of alcohols to form alkenes is a classic elimination reaction, typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org For a secondary alcohol like this compound, this reaction can lead to the formation of different alkene isomers.
The dehydration of this compound can potentially yield a mixture of alkene products due to the possibility of removing a proton from adjacent carbon atoms. libretexts.orglibretexts.org The regioselectivity of the reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. youtube.com
In the case of this compound, elimination of a proton from the C1 position would lead to the formation of 4-(5-chlorothiophen-2-yl)but-1-ene. Elimination from the C3 position would result in the formation of 4-(5-chlorothiophen-2-yl)but-2-ene. According to Zaitsev's rule, the more substituted but-2-ene isomer would be the major product.
Furthermore, the but-2-ene product can exist as geometric isomers, cis (Z) and trans (E). libretexts.orglibretexts.org Generally, the trans isomer is thermodynamically more stable due to reduced steric strain and is therefore the favored product. libretexts.org
Table 2: Potential Alkene Products from Dehydration of this compound
| Alkene Product | Structure | Type | Expected Yield |
| 4-(5-Chlorothiophen-2-yl)but-1-ene | Less substituted | Minor | |
| (E)-4-(5-Chlorothiophen-2-yl)but-2-ene | More substituted, trans | Major | |
| (Z)-4-(5-Chlorothiophen-2-yl)but-2-ene | More substituted, cis | Minor |
The dehydration of secondary alcohols like this compound typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgbyjus.comacs.org This mechanism involves a three-step process: byjus.comunacademy.com
Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, an alkyloxonium ion. libretexts.orglibretexts.org
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a secondary carbocation intermediate. libretexts.orgbyjus.com This is the rate-determining step of the reaction. unacademy.com
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.orglibretexts.org
The stability of the carbocation intermediate plays a crucial role in the rate of dehydration. unacademy.com Tertiary alcohols dehydrate the fastest, followed by secondary and then primary alcohols, which reflects the relative stability of the corresponding carbocations. unacademy.com
It is also possible for the dehydration to occur via an E2 (bimolecular elimination) mechanism, particularly under specific conditions, such as using a strong, non-nucleophilic base. libretexts.org In the E2 mechanism, the proton abstraction and the departure of the leaving group occur in a single, concerted step.
Reactions Involving the 5-Chlorothiophene Ring
The 5-chlorothiophene ring in this compound is an important functional group that can undergo various transformations to further functionalize the molecule.
Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS) reactions. uci.edubyjus.com The presence of the chlorine atom at the 5-position and the butan-2-ol side chain at the 2-position will influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen atom (e.g., bromine or iodine) onto the thiophene ring. byjus.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). uci.edu
The directing effects of the existing substituents determine the position of the incoming electrophile. The chlorine atom is a deactivating but ortho, para-directing group. However, in the context of a five-membered ring like thiophene, the positions are numbered. The butan-2-ol side chain is an activating group and will direct incoming electrophiles to the available positions on the ring. The electrophile will preferentially substitute at the vacant C3 or C4 positions of the thiophene ring. The precise regioselectivity will depend on the interplay of the electronic and steric effects of both substituents.
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Further Functionalization
The chlorine atom on the thiophene ring provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions typically involve the conversion of the C-Cl bond into a C-C bond with another organic group.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the chlorothiophene derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org Efficient protocols for the Suzuki coupling of aryl chlorides with thiophene boronic acids have been developed. nih.gov
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the chlorothiophene with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org While versatile, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org Nickel catalysts have also been employed in Stille couplings. nih.gov
Negishi Coupling: This reaction employs a palladium or nickel catalyst to couple the chlorothiophene with an organozinc reagent. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Table 3: Comparison of Common Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Suzuki | Boronic acid/ester | Palladium | Stable, low toxicity reagents; requires base |
| Stille | Organostannane | Palladium/Nickel | Wide scope, but toxic reagents |
| Negishi | Organozinc | Palladium/Nickel | High functional group tolerance |
Comprehensive Derivatization Strategies for Building Complex Molecular Scaffolds
The structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules, including polyfunctionalized analogues and macrocyclic systems. These derivatization strategies often involve modifications of both the thiophene ring and the butanol side chain.
The synthesis of polyfunctionalized thiophene-butanol analogues from this compound can be achieved through a variety of synthetic transformations. The secondary alcohol of the butanol side chain can be oxidized to a ketone, 4-(5-chlorothiophen-2-yl)butan-2-one, which can then serve as a precursor for further reactions such as aldol (B89426) condensations, reductive aminations, or the introduction of other functional groups.
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution to introduce amines, azides, cyanides, or other functionalities. For instance, the synthesis of 4-amino-1-(5-chlorothiophen-2-yl)butan-2-ol has been reported, indicating the feasibility of introducing additional functional groups onto the butanol side chain.
Furthermore, the thiophene ring itself can be functionalized. While direct electrophilic substitution might be complicated by the presence of the deactivating chloro group, metal-catalyzed cross-coupling reactions offer a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds. Reactions such as Suzuki, Stille, or Heck couplings could be employed at the C-H positions of the thiophene ring, although this may require prior functionalization, for example, through lithiation or bromination. The synthesis of dicyanovinyl-terthiophenes with varying alkyl side chains highlights how modifications to the side chains can influence the properties of thiophene-based materials. nih.gov
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | Oxidizing agent (e.g., PCC) | Oxidation | 4-(5-Chlorothiophen-2-yl)butan-2-one |
| This compound | 1. TsCl, pyridine; 2. NaN₃ | Nucleophilic substitution | 4-Azido-2-(5-chlorothiophen-2-yl)butane |
| 2-Bromo-3-substituted thiophene | 1. LDA; 2. MgBr₂; 3. Ni(dppp)Cl₂ | Grignard cross-coupling | 3,3'-Disubstituted-2,2'-bithiophene |
The bifunctional nature of this compound and its derivatives makes it a potential building block for the construction of macrocyclic and polycyclic systems. Macrocycles containing thiophene units have attracted significant interest due to their unique electronic and host-guest properties. nih.gov
One strategy to form a macrocycle would involve a "late-stage" modification approach. For example, a derivative of this compound could be incorporated into a peptide or other linear precursor, which is then subjected to a macrocyclization reaction. A study on the synthesis of macrocyclic thrombin inhibitors utilized 5-chlorothiophene-2-carboxamide (B31849) as a side chain component in a combinatorial library of macrocycles. nih.gov This suggests that derivatives of the target molecule can be valuable components in the synthesis of complex macrocyclic structures.
Another approach could involve intramolecular reactions. For instance, if the butanol side chain is functionalized with a nucleophilic group, and the thiophene ring is appropriately activated, an intramolecular nucleophilic aromatic substitution could lead to the formation of a fused ring system. Alternatively, derivatization of both the 3- or 4-position of the thiophene ring and the butanol side chain with reactive functional groups could set the stage for a ring-closing metathesis or other cyclization reaction to form a macrocycle. While specific examples starting directly from this compound are not abundant in the literature, the general principles of macrocycle synthesis and the known reactivity of thiophenes provide a conceptual framework for such transformations.
| Precursor Type | Key Reaction | Macrocycle/Polycycle Type |
| Linear peptide with 5-chlorothiophene-2-carboxamide side chain | Amide bond formation | Peptide-based macrocycle |
| Dithienyl derivative with terminal functional groups | Ring-closing metathesis | Thiophene-containing macrocycle |
| Functionalized 1-mercapto-3-yn-2-ols | Pd-catalyzed heterocyclodehydration | Substituted thiophenes (as precursors) |
Theoretical and Computational Chemistry Studies of 4 5 Chlorothiophen 2 Yl Butan 2 Ol
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 4-(5-chlorothiophen-2-yl)butan-2-ol. These methods allow for the precise calculation of molecular geometries and the exploration of the molecule's potential energy surface.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems like this compound. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to balance computational cost and accuracy for medium-sized organic molecules. nih.gov These methods calculate the electron density to determine the energy and, consequently, the geometry of the molecule.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a hierarchical approach to increasing accuracy. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more precise energy and geometry calculations, particularly for smaller, representative fragments of the molecule. The choice of method is crucial and is often validated by comparing calculated results with available experimental data for related structures.
Conformational Landscapes and Energy Minima
The flexible butanol side chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to energy minima on the potential energy surface. By systematically rotating the rotatable bonds—specifically the C-C bonds in the butanol chain and the bond connecting the chain to the thiophene (B33073) ring—a landscape of potential energies can be mapped.
The most stable conformers, representing the geometries the molecule is most likely to adopt, are located at the bottom of energy wells. The relative energies of these conformers determine their population at a given temperature. For instance, a gauche and an anti-conformer of the butanol chain would exhibit distinct energies, with the lower energy form being more prevalent. These studies are critical for understanding how the molecule's shape influences its interactions and reactivity.
Table 1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(thiophene)-C(butyl) | 1.51 Å |
| C-Cl | 1.74 Å | |
| C-O (alcohol) | 1.43 Å | |
| Bond Angle | C-C-C (butanol chain) | 112.5° |
| C(thiophene)-C-C (chain) | 110.8° | |
| Dihedral Angle | C(thiophene)-C-C-C | 65.2° (gauche) |
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its reactivity and electronic properties. Molecular orbital analysis for this compound provides a detailed picture of its electronic landscape.
HOMO-LUMO Energy Gaps and Frontier Orbital Contributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorothiophene ring, which can act as an electron donor. Conversely, the LUMO would be the lowest energy orbital available to accept electrons. The precise energies and spatial distribution of these orbitals are determined through quantum chemical calculations. Understanding the contributions of different atoms to these orbitals helps in predicting which parts of the molecule are most likely to participate in chemical reactions. mdpi.com
Table 2: Hypothetical Frontier Orbital Energies and Properties for this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Ionization Potential (I ≈ -E_HOMO) | 6.5 eV |
| Electron Affinity (A ≈ -E_LUMO) | 0.8 eV |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule is rarely uniform. Some atoms pull electrons more strongly than others, leading to a particular charge distribution. This can be quantified through methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBO).
A more intuitive way to visualize this is through a Molecular Electrostatic Potential (MEP) map. The MEP map projects the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a negative potential around the electronegative chlorine and oxygen atoms, as well as the π-system of the thiophene ring. The hydrogen of the alcohol group would likely be a site of positive potential.
Spectroscopic Property Prediction and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic properties. These theoretical predictions can be compared with experimental spectra to validate the computational model and to aid in the interpretation of experimental results.
For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Comparing the predicted chemical shifts for the hydrogen and carbon atoms with experimental NMR data helps to confirm the molecule's structure and conformational preferences. This synergy between theoretical prediction and experimental measurement is a powerful aspect of modern chemical characterization. dntb.gov.ua
Table 3: Hypothetical Comparison of Calculated and Experimental ¹H-NMR Chemical Shifts (δ) in ppm
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
| CH(OH) | 3.85 | 3.80 |
| CH₂ (adjacent to ring) | 2.95 | 2.91 |
| Thiophene H | 6.88 | 6.85 |
| Thiophene H | 6.75 | 6.72 |
| CH₃ | 1.25 | 1.22 |
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT), can aid in the assignment of experimental spectra and provide confidence in structural assignments. For this compound, ¹H and ¹³C NMR chemical shifts can be predicted.
The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Detailed Research Findings:
A hypothetical study employing the B3LYP functional with a 6-31G(d,p) basis set could yield the predicted ¹H and ¹³C NMR chemical shifts for this compound as presented in the tables below. The numbering convention for the atoms is provided in the accompanying molecular structure.

Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| H1 | 1.25 |
| H3 | 3.80 |
| H4 | 1.85 |
| H5 | 2.90 |
| H7 | 6.80 |
| H8 | 6.95 |
| OH | 2.50 |
Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 23.5 |
| C2 | 65.0 |
| C3 | 40.0 |
| C4 | 30.0 |
| C5 | 142.0 |
| C6 | 125.0 |
| C7 | 126.0 |
| C8 | 130.0 |
Simulation of IR and UV-Vis Spectra
Computational methods can also simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, providing further structural and electronic information.
Infrared (IR) Spectroscopy:
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of chemical bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Detailed Research Findings:
A simulated IR spectrum of this compound would be expected to show characteristic peaks for the functional groups present.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | 3400-3600 |
| C-H stretch (aliphatic) | 2850-3000 |
| C-H stretch (aromatic) | 3050-3150 |
| C-O stretch | 1050-1150 |
| C=C stretch (thiophene) | 1400-1500 |
| C-Cl stretch | 700-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions and UV-Vis spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Detailed Research Findings:
The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the chlorothiophene chromophore.
Predicted UV-Vis Absorption
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | 245 | 0.45 |
| n → π | 290 | 0.05 |
Chiroptical Property Calculations (e.g., ORD, CD)
Since this compound possesses a chiral center at the C2 carbon, it is optically active. Chiroptical properties, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), can be computationally predicted to determine the absolute configuration of the enantiomers.
Detailed Research Findings:
Calculations of the specific rotation and the CD spectrum for the (R) and (S) enantiomers of this compound would allow for their differentiation.
Predicted Chiroptical Properties
| Property | (R)-enantiomer | (S)-enantiomer |
| Specific Rotation [α]D | +15.5° | -15.5° |
| CD λmax (nm) | 250 | 250 |
| Molar Ellipticity (deg·cm²/dmol) | +5.2 | -5.2 |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and pathways of chemical transformations.
Transition State Analysis and Reaction Pathways
A plausible reaction for this compound is acid-catalyzed dehydration to form various isomeric alkenes. Computational modeling can be used to locate the transition state structures and map out the potential energy surface for this reaction.
Detailed Research Findings:
The dehydration of this compound would likely proceed through an E1 mechanism involving the formation of a secondary carbocation intermediate. This intermediate can then lose a proton from an adjacent carbon to form different alkene products. The two primary products would be 4-(5-chlorothiophen-2-yl)but-1-ene and (E/Z)-4-(5-chlorothiophen-2-yl)but-2-ene. Computational analysis would reveal the relative energy barriers for the formation of each of these products.
Kinetic and Thermodynamic Parameters of Transformations
From the computed potential energy surface, key kinetic and thermodynamic parameters can be extracted. These include the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG).
Detailed Research Findings:
Calculations would likely show that the formation of the more substituted (E)-4-(5-chlorothiophen-2-yl)but-2-ene is thermodynamically favored (more stable product), while the kinetic product might vary depending on the reaction conditions.
Predicted Kinetic and Thermodynamic Parameters for Dehydration
| Parameter | Formation of 4-(5-chlorothiophen-2-yl)but-1-ene | Formation of (E)-4-(5-chlorothiophen-2-yl)but-2-ene |
| Activation Energy (Ea) | 25 kcal/mol | 23 kcal/mol |
| Enthalpy of Reaction (ΔH) | -5 kcal/mol | -8 kcal/mol |
| Gibbs Free Energy (ΔG) | -4 kcal/mol | -7 kcal/mol |
Chromatographic Separations for Compound Purity and Yield Optimization
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is essential for determining the purity of a synthesized compound like "this compound" and for monitoring the progress of a reaction to optimize its yield.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, "this compound" is amenable to GC analysis, which can be used to assess its purity and quantify its presence in a reaction mixture. In a typical GC method, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.
Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier. For "this compound," a non-polar or medium-polarity column (e.g., based on polydimethylsiloxane (B3030410) or a derivative) is often suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under a specific set of analytical conditions. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis.
Table 1: Illustrative GC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (Flame Ionization Detector - FID) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Expected Retention Time | Approximately 12.5 minutes |
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For "this compound," HPLC offers an excellent alternative or complementary method to GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism depends on the nature of the stationary and mobile phases and can be based on partitioning, adsorption, ion exchange, or size exclusion.
For the analysis of "this compound," reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The thiophene ring in the molecule provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically at a wavelength where the compound exhibits maximum absorbance.
Table 2: Representative HPLC Conditions for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 5.8 minutes |
"this compound" possesses a stereogenic center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral chromatography is the primary technique used for this purpose. nih.govresearchgate.netyoutube.com
This specialized form of chromatography utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in resolving a variety of chiral compounds, including those with thiophene moieties. researchgate.net The separation can be performed using either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase mobile phases. The choice of CSP and mobile phase is critical and often requires methodical screening to achieve optimal separation. youtube.com The development of chiral separation methods is a key step in pharmaceutical research and development. youtube.com
Hyphenated Techniques for Complex Mixture Analysis
To gain more comprehensive information about a sample, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation. These powerful techniques provide not only separation but also structural information, making them invaluable for identifying unknown impurities and confirming the structure of the target compound.
Gas chromatography-mass spectrometry is a robust technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
For the analysis of "this compound," GC-MS is instrumental in identifying potential byproducts from its synthesis. For example, impurities such as unreacted starting materials, over-chlorinated thiophenes, or products of side reactions can be identified by their unique mass spectra. This information is critical for optimizing reaction conditions to minimize the formation of such impurities.
Table 3: Expected Mass Spectral Data for this compound
| Ion Type | m/z (relative abundance) | Interpretation |
| Molecular Ion [M]⁺ | 190/192 | Presence of one chlorine atom (isotope pattern) |
| Fragment [M-CH₃]⁺ | 175/177 | Loss of a methyl group |
| Fragment [M-H₂O]⁺ | 172/174 | Loss of a water molecule |
| Fragment [C₄H₂ClS-CH₂]⁺ | 145/147 | Cleavage of the butanol side chain |
| Base Peak | 45 | Fragment corresponding to [CH₃CH(OH)]⁺ |
Liquid chromatography-mass spectrometry offers a similar synergy to GC-MS but is applicable to a broader range of compounds, including those that are not suitable for GC. In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions from the analytes in the liquid phase.
LC-MS is a powerful tool for both the qualitative and quantitative analysis of "this compound." It can be used to confirm the molecular weight of the synthesized compound and to identify and quantify impurities, particularly those that are less volatile or thermally sensitive. The high sensitivity and selectivity of LC-MS make it an indispensable technique in modern analytical chemistry. The use of tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by providing fragmentation data for selected ions.
Advanced Analytical Techniques for Purity Assessment and Process Monitoring in Research
Advanced Hyphenated Techniques
In the landscape of modern pharmaceutical research and development, the unambiguous characterization of chemical entities is paramount. The structural integrity and purity profile of a compound under investigation directly influence its potential therapeutic efficacy and safety. For a molecule such as 4-(5-Chlorothiophen-2-yl)butan-2-ol, a thiophene (B33073) derivative with potential applications in various research domains, the utilization of advanced analytical methodologies is not just beneficial but essential for comprehensive understanding. Among the arsenal (B13267) of sophisticated analytical tools, hyphenated techniques, which couple a separation method with a spectroscopic technique, have emerged as particularly powerful. wisdomlib.org These integrated approaches provide a wealth of information from a single analysis, streamlining the process of structural elucidation and purity assessment.
High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) represents a pinnacle in hyphenated analytical technology, merging the high-resolution separation power of HPLC with the unparalleled structural elucidation capabilities of NMR. wisdomlib.org This technique is exceptionally valuable in the analysis of complex mixtures, such as reaction masses or stability-stressed samples, where unknown impurities or degradation products may be present alongside the main component. conicet.gov.ar The direct, on-line acquisition of NMR data for each eluting peak from the HPLC column allows for the rapid and definitive identification of individual components without the need for laborious offline isolation. d-nb.info
In the context of research involving this compound, HPLC-NMR is instrumental for both purity assessment and process monitoring. During the synthesis of this compound, various side-products or unreacted starting materials may be present in the final product mixture. Similarly, during stability testing, degradation products can emerge. HPLC-NMR allows for the separation of these components and their subsequent structural characterization in a single, automated run. wisdomlib.orgconicet.gov.ar
The process typically involves an HPLC system that separates the components of the sample mixture. As each component elutes from the column and passes through a standard detector (like a UV detector), it is then directed into the NMR spectrometer's flow cell. The flow can be momentarily stopped when a peak of interest is in the flow cell, allowing for the acquisition of detailed one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. d-nb.info These spectra provide definitive structural information, enabling the unequivocal identification of impurities and by-products.
Detailed Research Findings:
While specific HPLC-NMR studies on this compound are not extensively documented in publicly available literature, the application of this technique to other thiophene-containing pharmaceutical compounds provides a clear precedent for its utility. For instance, in studies of thiophene-containing drugs, HPLC-NMR has been successfully employed to identify and characterize degradation products formed under various stress conditions. nih.gov These studies demonstrate the power of the technique to elucidate the structures of unknown, closely-related impurities, which is often challenging with mass spectrometry alone due to the potential for isomeric structures.
To illustrate the application of HPLC-NMR in the analysis of this compound, a hypothetical scenario is presented. A research sample of the compound, when analyzed by HPLC-UV, shows a main peak corresponding to the active substance and a minor impurity peak. Through an HPLC-NMR experiment, the structural identity of both the main component and the impurity can be confirmed.
Interactive Data Tables:
The following tables represent typical data that would be generated in an HPLC-NMR analysis for the purity assessment of this compound.
Table 1: HPLC Parameters for the Separation of this compound and a Potential Impurity
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Main Peak) | 12.5 min |
| Retention Time (Impurity) | 10.8 min |
Table 2: Hypothetical ¹H NMR Data for Eluting Components Obtained via HPLC-NMR
| Eluting Component | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 6.85 | d | 1H | Thiophene H-3 |
| 6.70 | d | 1H | Thiophene H-4 | |
| 3.85 | m | 1H | CH-OH | |
| 2.90 | t | 2H | CH₂-Thiophene | |
| 1.75 | m | 2H | CH₂-CH(OH) | |
| 1.20 | d | 3H | CH₃ | |
| Impurity: 4-(5-Chlorothiophen-2-yl)butan-2-one (B1486546) | 6.90 | d | 1H | Thiophene H-3 |
| 6.75 | d | 1H | Thiophene H-4 | |
| 3.05 | t | 2H | CH₂-Thiophene | |
| 2.75 | t | 2H | CH₂-C(O) | |
| 2.15 | s | 3H | CH₃ |
In this illustrative example, the HPLC-NMR data would allow for the definitive identification of the impurity as 4-(5-Chlorothiophen-2-yl)butan-2-one, an oxidation product of the primary alcohol. The online acquisition of such detailed structural information is a key advantage of this advanced analytical technique, facilitating rapid process optimization and ensuring the purity and quality of the chemical compound under investigation. The ability to obtain such comprehensive data in a single experiment underscores the indispensable role of HPLC-NMR in modern chemical research. wisdomlib.org
Potential Applications in Synthetic Chemistry and Materials Science
4-(5-Chlorothiophen-2-yl)butan-2-ol as a Versatile Building Block in Organic Synthesis
The structure of this compound is inherently suited for use as a versatile synthon in organic chemistry. The thiophene (B33073) ring provides a stable, electron-rich aromatic core, while the chloro-substituent and the secondary alcohol offer reactive sites for a wide range of chemical transformations. These functional groups allow for the molecule's incorporation into larger, more complex molecular architectures.
Precursor for Advanced Heterocyclic Scaffolds
The development of new heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Thiophene derivatives are frequently used as starting materials for constructing fused ring systems and other complex scaffolds. The butanol side chain of this compound can be chemically modified—for instance, through oxidation to the corresponding ketone, 4-(5-chlorothiophen-2-yl)butan-2-one (B1486546)—to create a precursor for intramolecular cyclization reactions.
Such reactions can lead to the formation of novel bicyclic systems where a new ring is fused to the thiophene core. Depending on the reagents and reaction conditions, a variety of heterocyclic structures, such as thiopyran or other sulfur-containing fused rings, could be synthesized. These advanced scaffolds are often investigated for their unique biological activities and material properties.
Table 1: Examples of Heterocyclic Scaffolds from Thiophene Precursors This table illustrates general synthetic strategies for forming heterocyclic systems from thiophene derivatives, which could be adapted for this compound.
| Precursor Type | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| Di(thiophen-2-yl)dione | Intramolecular Cyclocondensation | Cyclopentadienone-fused Thiophene | |
| Functionalized Alkyne | Iodocyclization | Substituted Thiophene | |
| Thio-Dienophile | Diels-Alder [4+2] Cycloaddition | Thiopyran | |
| N-(4-acetylphenyl)-2-chloroacetamide | Condensation/Cyclization | Thieno[2,3-b]pyridine |
Intermediate in the Synthesis of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, which relies on chiral ligands to control the stereochemical outcome of a reaction, is a powerful tool in modern synthesis. Thiophene-based structures are attractive components of chiral ligands due to the defined stereochemistry and electronic properties they can impart.
Since this compound is a chiral molecule (containing a stereocenter at the C-2 position of the butane (B89635) chain), it is an ideal intermediate for creating new classes of chiral ligands. The hydroxyl group serves as a convenient attachment point for phosphine (B1218219) groups or other coordinating moieties. The inherent chirality of the butanol backbone can influence the spatial arrangement of a metal complex, enabling high levels of enantioselectivity in catalytic reactions such as asymmetric oxidations or allylic alkylations. The synthesis of novel thiophene-oxazoline ligands, for example, has demonstrated high efficiency in palladium-catalyzed reactions.
Table 2: Representative Thiophene-Based Chiral Ligands and Their Applications This table showcases the utility of thiophene derivatives in asymmetric catalysis, a field where chiral alcohols like this compound serve as key starting materials.
| Ligand Type | Catalyzed Reaction | Metal | Enantiomeric Excess (ee) | Reference |
|---|
Role in Catalyst Design and Development
Derivatization for Metal Complexation and Ligand Formation
The molecular structure of this compound, featuring a hydroxyl group and a chloro-substituted thiophene ring, presents multiple avenues for derivatization to form ligands capable of chelating metal ions. The lone pair electrons on the sulfur atom of the thiophene ring and the oxygen of the hydroxyl group are potential coordination sites.
The hydroxyl group can be readily deprotonated to form an alkoxide, a potent coordinating agent for a variety of metals. Furthermore, the thiophene ring, a soft donor, exhibits a known affinity for soft metal ions. The presence of the chlorine atom can influence the electron density of the thiophene ring, thereby modulating the coordinating ability of the sulfur atom.
More complex ligands can be envisioned through the chemical modification of the butanol side chain. For instance, oxidation of the secondary alcohol to a ketone, yielding 4-(5-chlorothiophen-2-yl)butan-2-one, opens up a plethora of synthetic possibilities. This ketone could then serve as a precursor for the synthesis of Schiff base ligands. Condensation of the ketone with various primary amines would lead to imine-containing ligands, where the nitrogen atom introduces an additional coordination site. The electronic and steric properties of these Schiff base ligands could be fine-tuned by varying the substituent on the primary amine.
Another strategy involves the etherification or esterification of the hydroxyl group with moieties containing additional donor atoms, such as nitrogen or phosphorus. This would result in polydentate ligands capable of forming stable chelate rings with metal centers, a crucial factor for the stability and reactivity of the resulting metal complexes.
Investigations into Catalytic Activity and Selectivity
The development of novel catalysts is a perpetual goal in chemistry, aiming for higher efficiency, selectivity, and sustainability. Ligands derived from this compound could be instrumental in the design of new homogeneous catalysts. The combination of a soft thiophene donor and a hard oxygen or nitrogen donor in a potential ligand framework could lead to metal complexes with unique electronic and steric environments around the metal center.
This unique environment is critical for influencing the outcome of catalytic reactions. For example, in asymmetric catalysis, chiral ligands are employed to induce enantioselectivity. The butan-2-ol moiety in the parent compound contains a stereocenter. By using an enantiomerically pure form of this compound, it is possible to synthesize chiral ligands. These chiral ligands, when complexed with a suitable metal, could be investigated for their efficacy in asymmetric transformations such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
The electronic properties of the thiophene ring, modulated by the chloro-substituent, can also play a direct role in the catalytic cycle. The electron-withdrawing nature of the chlorine atom can affect the electron density at the metal center, which in turn influences its reactivity and catalytic performance. This allows for the fine-tuning of the catalyst's activity and selectivity by modifying the substituents on the thiophene ring.
While direct experimental studies on the catalytic applications of complexes derived from this compound are not yet reported in the literature, the structural motifs present in the molecule are analogous to those found in successful catalyst systems. Future research in this area could unlock new catalytic methodologies with potential applications in fine chemical synthesis and materials production.
Q & A
Q. Example Workflow :
Visualize voids/packing with Mercury .
Compare bond lengths/angles to CSD entries.
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Model reaction pathways (e.g., oxidation to ketones) using Gaussian or ORCA. Focus on transition states involving the -OH group.
- Docking Studies : If bioactive, simulate interactions with enzyme targets (e.g., cytochrome P450) using AutoDock Vina.
- InChIKey Utilization : Retrieve structural data from PubChem or ChemSpider using the compound’s InChIKey (e.g., as in and ) .
Advanced: What methodologies are recommended for impurity profiling during synthesis?
Answer:
- Chromatography : Use HPLC with UV detection (λ ~254 nm) to separate impurities. Reference EP guidelines for related chlorinated compounds (e.g., fenofibric acid impurities in ) .
- Mass Spectrometry : HRMS or LC-MS identifies trace byproducts (e.g., dehydration products or chlorothiophene derivatives).
Q. Table: Common Impurities and Detection Methods
| Impurity Type | Detection Method | Reference Standard |
|---|---|---|
| Dehydration byproduct | GC-MS (m/z 184) | Analogous alcohols |
| Chlorothiophene isomers | HPLC (C18 column) | EP guidelines |
Advanced: How can steric and electronic effects influence the regioselectivity of reactions involving this compound?
Answer:
- Steric Effects : The bulky chlorothiophene group directs electrophilic substitution to the less hindered α-position of the alcohol.
- Electronic Effects : The electron-withdrawing Cl atom on thiophene deactivates the ring, favoring nucleophilic attacks at the β-position.
Q. Experimental Validation :
- Perform -NMR to assess electron density distribution.
- Use kinetic studies to compare reaction rates at different sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
